Cyclobutane-1,2,3,4-tetrol

Stereochemistry Molecular Diversity Chiral Building Blocks

Cyclobutane-1,2,3,4-tetrol (CAS 14110-40-8) is a cyclic polyol with the molecular formula C₄H₈O₄ and molecular weight of 120.1 g/mol, featuring a strained four-membered cyclobutane ring bearing one hydroxyl group on each carbon atom. The compound contains four stereocenters, theoretically yielding up to 16 possible stereoisomers, though molecular symmetry reduces the number of unique stereoisomeric forms.

Molecular Formula C4H8O4
Molecular Weight 120.1 g/mol
CAS No. 14110-40-8
Cat. No. B078232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobutane-1,2,3,4-tetrol
CAS14110-40-8
Synonyms1α,2α,3α,4α-Cyclobutanetetrol
Molecular FormulaC4H8O4
Molecular Weight120.1 g/mol
Structural Identifiers
SMILESC1(C(C(C1O)O)O)O
InChIInChI=1S/C4H8O4/c5-1-2(6)4(8)3(1)7/h1-8H
InChIKeyHXFDFZSGILIIMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclobutane-1,2,3,4-tetrol (CAS 14110-40-8): Stereochemically Defined Polyol for Rigid Scaffold Research


Cyclobutane-1,2,3,4-tetrol (CAS 14110-40-8) is a cyclic polyol with the molecular formula C₄H₈O₄ and molecular weight of 120.1 g/mol, featuring a strained four-membered cyclobutane ring bearing one hydroxyl group on each carbon atom. The compound contains four stereocenters, theoretically yielding up to 16 possible stereoisomers, though molecular symmetry reduces the number of unique stereoisomeric forms . This stereochemical richness, combined with the rigid, puckered conformation inherent to the cyclobutane ring, distinguishes it from flexible linear tetrols and larger ring analogs, positioning it as a specialized scaffold for investigating constrained molecular recognition, hydrogen-bonding topology, and stereochemically controlled synthesis [1]. It is primarily employed as a research building block for further functionalization via its hydroxyl groups.

Why Cyclobutane-1,2,3,4-tetrol Cannot Be Replaced by Linear Tetrols or Larger Cyclic Polyols


Generic substitution of cyclobutane-1,2,3,4-tetrol with alternative polyols fails due to fundamental differences in three interlinked molecular properties: conformational constraints, stereochemical complexity, and hydrogen-bonding architecture. Unlike flexible linear tetrols such as butane-1,2,3,4-tetrol (including its stereoisomers erythritol and threitol), which adopt multiple low-energy conformations, the cyclobutane core imposes a rigid, puckered geometry with restricted bond rotation that fixes the spatial orientation of the four hydroxyl groups . This conformational rigidity results in a pre-organized hydrogen-bonding array that differs from both linear tetrols and larger cyclic analogs like cyclohexane-1,2,3,4-tetrol, which can interconvert between chair and boat conformations. The cyclobutane ring's intrinsic ring strain (approximately 110 kJ/mol) also imparts unique reactivity profiles that are absent in strain-free systems [1]. Furthermore, the stereochemical complexity of cyclobutane-1,2,3,4-tetrol yields a defined subset of stereoisomers whose hydroxyl group orientations are geometrically constrained relative to one another, a feature not recapitulated by flexible linear tetrols where stereocenters are separated by freely rotating C–C bonds . These combined differences mean that experimental outcomes—particularly in molecular recognition, crystal engineering, and stereoselective synthesis—cannot be reproduced by substituting with a less constrained analog.

Quantitative Comparative Evidence for Cyclobutane-1,2,3,4-tetrol Selection


Stereochemical Complexity: 16 Theoretical Stereoisomers Versus Linear Tetrols

Cyclobutane-1,2,3,4-tetrol possesses four stereocenters, yielding a theoretical maximum of 2⁴ = 16 stereoisomers . In contrast, linear butane-1,2,3,4-tetrol (which includes erythritol and threitol as naturally occurring stereoisomers) has only three stereocenters due to terminal symmetry, producing a theoretical maximum of 2³ = 8 stereoisomers. The cyclobutane scaffold's reduced symmetry and fixed ring geometry enable a richer stereochemical landscape, providing researchers with a more diverse toolkit of pre-organized, rigid stereoisomers for investigating structure-activity relationships. This is a class-level inference supported by established stereochemical principles governing cyclic versus acyclic polyols .

Stereochemistry Molecular Diversity Chiral Building Blocks

Conformational Restriction: Fixed Hydroxyl Geometry Versus Free Rotation in Linear Tetrols

The cyclobutane ring in cyclobutane-1,2,3,4-tetrol adopts a rigid, non-planar puckered conformation with C–C bond lengths of approximately 1.55 Å and C–C–C bond angles constrained to ~88–90° [1]. This rigid scaffold fixes the spatial orientation of all four hydroxyl groups in defined relative geometries. In contrast, linear butane-1,2,3,4-tetrol stereoisomers possess freely rotating C–C single bonds (bond length ~1.54 Å, tetrahedral bond angle ~109.5°), allowing continuous interconversion among multiple low-energy conformations and precluding a single fixed spatial arrangement of hydroxyl groups [2]. The conformational entropic penalty for binding is lower for the pre-organized cyclobutane scaffold, a principle established through class-level analysis of cyclobutane-containing bioactive molecules [1]. This is a class-level inference based on established conformational properties of cyclobutane versus acyclic systems.

Conformational Analysis Molecular Recognition Pre-organization

Hydrogen-Bond Donor Density: 4 Donors on a 4-Carbon Scaffold Versus Larger Cyclic Polyols

Cyclobutane-1,2,3,4-tetrol presents four hydrogen-bond donor (HBD) sites (one hydroxyl per carbon) concentrated on a compact 4-carbon scaffold, yielding a HBD density of 1.0 donor per ring carbon. In comparison, cyclohexane-1,2,3,4-tetrol distributes the same four HBD sites across a larger 6-carbon scaffold (HBD density ~0.67 per ring carbon) [1]. The higher spatial density of hydrogen-bond donors on the cyclobutane core creates a more concentrated, geometrically constrained hydrogen-bonding surface that may favor stronger cooperative hydrogen-bond networks in crystalline or host-guest systems [2]. This is a class-level inference based on structural comparison.

Hydrogen Bonding Supramolecular Chemistry Crystal Engineering

Cyclobutane Core as a Bioisostere: Strained Ring Mimics with Different Physicochemical Profiles

The cyclobutane ring serves as a non-classical bioisostere that modifies key physicochemical parameters compared to larger ring analogs. Cyclobutane-containing scaffolds exhibit a unique puckered structure with increased C–C π-character and relative chemical inertness for a highly strained carbocycle (ring strain ~110 kJ/mol), differentiating them from larger, less strained rings such as cyclopentane (~26 kJ/mol) and cyclohexane (~0 kJ/mol) [1]. In medicinal chemistry applications, cyclobutane analogs have demonstrated higher potency compared to larger carbocycle analogues in specific series, with cyclobutane and cyclobutene derivatives showing superior activity profiles [1]. While direct quantitative comparison data for cyclobutane-1,2,3,4-tetrol versus specific analogs is not available, class-level evidence indicates that cyclobutane-containing small molecules explore a rigid chemical space inaccessible to larger, more flexible rings. This is a class-level inference based on aggregated analysis of cyclobutane-containing drug candidates.

Bioisostere Medicinal Chemistry Scaffold Hopping

Multifunctional Synthetic Handle: Four Hydroxyls for Divergent Functionalization

Cyclobutane-1,2,3,4-tetrol contains four hydroxyl groups positioned on a rigid cyclobutane scaffold, providing multiple sites for orthogonal functionalization . This contrasts with simpler linear tetrols where hydroxyl groups are separated by flexible C–C bonds, and with cyclic analogs like cyclohexane-1,2,3,4-tetrol where the larger ring size alters the spatial relationships among functionalizable sites [1]. The cyclobutane core permits introduction of diverse substituents (esters, ethers, carbamates, sulfonates) while maintaining the stereochemically defined, conformationally constrained scaffold. This is a supporting evidence point regarding synthetic versatility based on structural features.

Building Block Divergent Synthesis Polyfunctional Scaffold

Research Application Scenarios for Cyclobutane-1,2,3,4-tetrol Based on Differentiated Properties


Chiral Building Block for Stereochemical Diversity Generation

Researchers requiring a stereochemically rich polyol core for diversity-oriented synthesis or chiral probe development can leverage cyclobutane-1,2,3,4-tetrol's theoretical capacity for up to 16 stereoisomers (compared to 8 for linear tetrols) [1]. The rigid cyclobutane scaffold fixes the relative orientation of hydroxyl groups, enabling systematic investigation of stereochemical effects on molecular recognition, catalysis, or material properties. This is particularly valuable in asymmetric synthesis programs where precise spatial control of functional groups is essential.

Pre-organized Scaffold for Supramolecular and Crystal Engineering

The conformationally locked cyclobutane core provides a predictable, non-interconverting spatial arrangement of hydrogen-bond donors and acceptors, contrasting sharply with the conformational flexibility of linear tetrols and larger cyclic polyols [1]. This pre-organization, combined with a hydrogen-bond donor density of 1.0 per ring carbon (1.5× higher than cyclohexane tetrol), makes the compound suitable for designing crystalline hydrogen-bonded networks, co-crystals, and host-guest inclusion complexes where reproducible, directional interactions are paramount.

Strained Scaffold for Exploring Non-Classical Bioisosteric Space

For medicinal chemistry and chemical biology programs seeking to explore chemical space orthogonal to conventional polyols, cyclobutane-1,2,3,4-tetrol offers a scaffold with significant ring strain (~110 kJ/mol, approximately 4.2× that of cyclopentane) [1]. This strain imparts unique reactivity and conformational properties. The compound can serve as a core for synthesizing cyclobutane-containing small molecules that have demonstrated, at the class level, higher potency compared to larger carbocycle analogs in certain biological contexts [1], enabling scaffold-hopping strategies that probe rigid, strained geometries unavailable with flexible or larger ring systems.

Polyfunctional Core for Divergent Synthesis of Stereodefined Derivatives

Synthetic chemists requiring a compact, rigid, tetrafunctional core for divergent derivatization can employ cyclobutane-1,2,3,4-tetrol [1]. Its four hydroxyl groups, each attached to a stereocenter on a constrained four-membered ring, allow for sequential or orthogonal functionalization while maintaining a fixed three-dimensional framework. This is distinct from linear tetrols where functionalization can lead to complex conformational mixtures, and from larger cyclic tetrols where the increased ring size alters the spatial presentation of functional groups [2]. This enables construction of stereochemically defined, densely functionalized small molecules for probing biological systems or developing novel materials.

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